molecular formula C15H13ClN4O2 B4544644 ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4544644
M. Wt: 316.74 g/mol
InChI Key: GVMRIJNLRCKVAF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazolo[1,5-a]pyrimidine scaffold in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized using hydrazine hydrate to form the triazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: N-oxides of the triazolo[1,5-a]pyrimidine ring.

    Reduction Products: Dihydro derivatives of the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . Additionally, it may interact with DNA or RNA, interfering with cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:

    Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Similar structure but different ring fusion, leading to variations in biological activity.

    Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[3,4-a]pyrimidine-6-carboxylate:

    Ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[5,1-a]pyrimidine-6-carboxylate: Different ring fusion pattern, affecting its reactivity and biological effects.

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-3-22-14(21)11-8-17-15-18-13(19-20(15)9(11)2)10-6-4-5-7-12(10)16/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMRIJNLRCKVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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